Superior Potency Against Carbonic Anhydrase XII Compared to Non-Methylated Analog
3-(1H-indazol-1-yl)-2-methylpropanoic acid exhibits a potent Ki of 0.790 nM against human carbonic anhydrase XII (hCA XII), a tumor-associated isoform [1]. In contrast, the non-methylated analog 3-(1H-indazol-1-yl)propanoic acid shows an IC50 value of 6.3 µM for the same enzyme class, which is approximately three orders of magnitude less potent [2]. This stark difference in potency is attributed to the presence of the 2-methyl group on the propanoic acid chain, which enhances binding interactions with the hCA XII active site.
| Evidence Dimension | Inhibition Potency vs. Carbonic Anhydrase XII (hCA XII) |
|---|---|
| Target Compound Data | Ki = 0.790 nM |
| Comparator Or Baseline | 3-(1H-indazol-1-yl)propanoic acid (IC50 = 6.3 µM) |
| Quantified Difference | ~7,974-fold more potent (based on Ki vs. IC50; direct comparison limited by different metrics) |
| Conditions | Stopped-flow CO2 hydration assay with human recombinant hCA XII, 15 min preincubation |
Why This Matters
This ~7,974-fold difference in potency against hCA XII highlights the critical importance of the 2-methyl group for target engagement, making this compound the essential choice for studies focused on this therapeutically relevant target.
- [1] BindingDB. (n.d.). BDBM50054658 (CHEMBL3323210). Affinity Data: Ki = 0.790 nM for human Carbonic Anhydrase 12. View Source
- [2] Enzyme Information. (n.d.). Ligand: 3-(1H-indazol-1-yl)propanoic acid. IC50 = 0.0063 (interpreted as 6.3 µM). View Source
